Azoniaspironortropanol chloride

Vue d'ensemble

Description

Azoniaspironortropanol chloride is a chemical compound that belongs to the class of quaternary ammonium compounds. It is known for its potent muscarinic receptor antagonist properties and has been extensively studied for its biological activity and potential therapeutic applications.

Méthodes De Préparation

The preparation of azoniaspironortropanol chloride involves several synthetic routes. One method includes reacting tropine with a chloroalkane containing trichloromethyl groups in the presence of an oxidizing agent to form nortropine. This nortropine is then reacted with a dihalide in the presence of an amine to form an azonia compound, which is subsequently esterified with an imidazolide in the presence of a catalyst to produce azoniaspironortropanol esters . Industrial production methods often involve similar steps but are optimized for large-scale synthesis.

Analyse Des Réactions Chimiques

Azoniaspironortropanol chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its structure, leading to different pharmacological properties.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various analogs.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. Major products formed from these reactions include different esters and analogs of this compound .

Applications De Recherche Scientifique

Chemical Reactions

The compound undergoes various chemical transformations, including oxidation, reduction, and substitution reactions. Common reagents used include:

- Oxidizing Agents : Potassium permanganate

- Reducing Agents : Lithium aluminum hydride

- Alkyl Halides : For substitution reactions

These reactions lead to the formation of various derivatives that can be explored for different applications.

Chemistry

In organic synthesis, azoniaspironortropanol chloride serves as a reagent and intermediate for producing other chemical compounds. Its unique structure allows for modifications that can enhance its pharmacological properties.

Biology

The compound is extensively studied for its effects on muscarinic receptors (M1-M5). Its antagonistic action on these receptors is significant for understanding its biological activity:

- Mechanism of Action : It inhibits acetylcholine's effects on muscarinic receptors, leading to smooth muscle relaxation in organs like the bladder.

Medicine

This compound has several therapeutic applications:

- Overactive Bladder : It significantly increases maximum bladder capacity and reduces urinary frequency.

- Chronic Obstructive Pulmonary Disease (COPD) : Preliminary studies suggest potential benefits in managing bronchospasm.

Industry

In industrial applications, this compound is utilized in producing pharmaceuticals and as a biochemical tool in proteomics research.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic use. Key parameters include:

| Parameter | Value |

|---|---|

| C max | 1.87 ± 1.44 ng/mL |

| t max | 4.42 ± 1.94 hours |

| AUC 24 | 22.7 ± 14.4 ng·h/mL |

| Half-life (t½) | Approximately 20 hours |

| Bioavailability | ~9.6% (oral administration) |

These values indicate a relatively low absorption rate typical of quaternary ammonium compounds.

Overactive Bladder Treatment

Clinical trials have demonstrated that patients treated with this compound experience significant reductions in urgency episodes compared to placebo controls. The efficacy of this compound has been validated through various studies involving large patient populations.

COPD Management

Case Studies and Research Findings

Several clinical studies have highlighted the efficacy and safety profile of this compound:

- Efficacy in Overactive Bladder : A study involving over 600 patients indicated that those treated with 60 mg doses experienced significant improvements compared to placebo groups.

- Adverse Effects : Common side effects include dry mouth and constipation, particularly during the initial treatment phase, with serious adverse events being rare.

- Pharmacokinetic Variability : Research shows that renal impairment can significantly affect the pharmacokinetics of this compound, necessitating dosage adjustments to avoid toxicity.

Mécanisme D'action

Azoniaspironortropanol chloride acts as a muscarinic antagonist. It blocks the effect of acetylcholine on muscarinic receptors in organs that are responsive to these compounds, including the bladder. Its parasympatholytic action relaxes the smooth muscle in the bladder, reducing symptoms of overactive bladder such as urgency and urinary incontinence .

Comparaison Avec Des Composés Similaires

Azoniaspironortropanol chloride is similar to other quaternary ammonium compounds, such as trospium chloride. it is unique in its specific structure and the particular muscarinic receptors it targets. Similar compounds include:

Trospium chloride: Another muscarinic antagonist used for similar therapeutic purposes.

Oxybutynin: A muscarinic antagonist used to treat overactive bladder.

Solifenacin: A selective muscarinic antagonist used for urinary incontinence

This compound stands out due to its specific binding affinity and the particular pathways it influences, making it a valuable compound in both research and therapeutic contexts.

Activité Biologique

Azoniaspironortropanol chloride is a quaternary ammonium compound recognized primarily for its potent activity as a muscarinic receptor antagonist. This article explores its biological activity, mechanism of action, pharmacokinetics, therapeutic applications, and relevant case studies.

Overview

This compound is synthesized through various chemical reactions involving tropine and chloroalkanes. It serves as an important intermediate in the production of other pharmacologically active compounds. Its primary application lies in the treatment of conditions associated with overactive bladder, where it helps to relax smooth muscle by blocking acetylcholine at muscarinic receptors.

The biological activity of this compound is predominantly characterized by its antagonistic effect on muscarinic receptors (M1-M5). By inhibiting the action of acetylcholine, it reduces parasympathetic nervous system activity, leading to:

- Smooth Muscle Relaxation : Particularly in the bladder, alleviating symptoms such as urgency and urinary incontinence.

- Bronchodilation : Exhibiting potential benefits in respiratory conditions by relaxing bronchial smooth muscle .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic efficacy. Key parameters include:

| Parameter | Value |

|---|---|

| C max | 1.87 ± 1.44 ng/mL |

| t max | 4.42 ± 1.94 hours |

| AUC 24 | 22.7 ± 14.4 ng·h/mL |

| Half-life (t½) | Approximately 20 hours |

| Bioavailability | ~9.6% (oral administration) |

These values indicate that the compound has a relatively low absorption rate when administered orally, which is typical for quaternary ammonium compounds .

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Overactive Bladder : It has been shown to significantly increase maximum cystometric bladder capacity and reduce urinary frequency.

- Chronic Obstructive Pulmonary Disease (COPD) : Preliminary studies suggest potential benefits in managing bronchospasm due to its bronchodilatory effects .

Case Studies and Research Findings

Several clinical studies have highlighted the efficacy and safety of this compound:

- Efficacy in Overactive Bladder : A clinical trial involving over 600 patients demonstrated that those treated with 60 mg of trospium chloride (which metabolizes into azoniaspironortropanol) experienced a significant reduction in urgency episodes compared to placebo .

- Adverse Effects : Common side effects reported include dry mouth and constipation, which were more prevalent during the initial treatment phase. Serious adverse events were rare, indicating a favorable safety profile .

- Pharmacokinetic Variability : Studies showed that renal impairment significantly affects the pharmacokinetics of trospium chloride, necessitating dosage adjustments to avoid toxicity .

Propriétés

IUPAC Name |

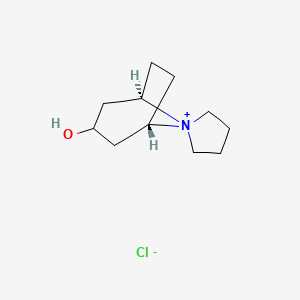

(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20NO.ClH/c13-11-7-9-3-4-10(8-11)12(9)5-1-2-6-12;/h9-11,13H,1-8H2;1H/q+1;/p-1/t9-,10+,11?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDYZXDBRXHZIX-DIVWUKMWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[N+]2(C1)C3CCC2CC(C3)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[N+]2(C1)[C@@H]3CC[C@H]2CC(C3)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60881397 | |

| Record name | 3α-Hydroxynortropane-8-spiro-1'-pyrrolidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3464-71-9 | |

| Record name | Azoniaspironortropanol chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003464719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3α-Hydroxynortropane-8-spiro-1'-pyrrolidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R, 3r, 5S)-3-hydroxyspiro[8-azoniabicyclo[3.2.1]octane-8,1’-pyrrolidinium]chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZONIASPIRONORTROPANOL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PON1E92XNA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.